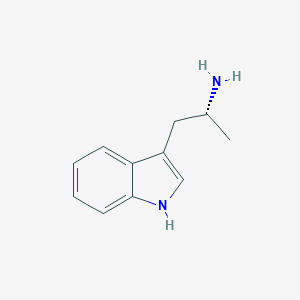

(2R)-1-(1H-indol-3-yl)propan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-(1H-indol-3-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8,13H,6,12H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQQQURBVYWZKJ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7795-52-0 | |

| Record name | Indopan, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007795520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-1-(1H-INDOL-3-YL)PROPAN-2-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOPAN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TI502P6YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(2R)-1-(1H-indol-3-yl)propan-2-amine synthesis and purification

An In-depth Technical Guide to the Synthesis and Purification of (2R)-1-(1H-indol-3-yl)propan-2-amine

Introduction

This compound, also known as (R)-(-)-α-Methyltryptamine, is a chiral amine belonging to the tryptamine class of compounds.[1] Its structure, featuring a stereogenic center adjacent to the amino group, makes it a valuable chiral building block in medicinal chemistry and drug development. The biological activity of chiral molecules is often enantiomer-dependent; therefore, access to enantiomerically pure forms is critical for pharmacological studies and the synthesis of active pharmaceutical ingredients (APIs).[2][3]

This guide provides a comprehensive overview of a robust synthetic route to this compound and details the critical purification techniques required to achieve high enantiomeric and chemical purity. The methodologies described are grounded in established chemical principles and are designed for researchers and professionals in drug development and organic synthesis.

Part 1: Strategic Approaches to Synthesis

The synthesis of a specific enantiomer of a chiral amine can be approached in two primary ways: asymmetric synthesis or chiral resolution of a racemic mixture.

-

Asymmetric Synthesis: This "chiral-by-design" approach aims to create the desired stereocenter selectively. A highly effective method in this category is the diastereoselective reduction of a prochiral imine derived from a ketone precursor, using a chiral auxiliary. A recent publication details a facile, five-step synthesis of (R)-1-(1H-indol-3-yl)propan-2-amines starting from ketones with excellent enantiopurity (over 99% e.e.), avoiding the need for subsequent chiral separation.[4] This strategy offers high efficiency and atom economy.

-

Chiral Resolution: This classical and industrially prevalent method involves the synthesis of a racemic mixture of the target amine, followed by separation of the enantiomers.[5] The most common technique is the formation of diastereomeric salts by reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent).[5] These diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[5][6][7] While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer unless the unwanted enantiomer can be racemized and recycled.[8]

This guide will focus on the asymmetric synthesis approach due to its elegance and high enantioselectivity, while the principles of chiral resolution will be detailed in the purification section as a powerful alternative and complementary technique.

Part 2: Asymmetric Synthesis Protocol

The selected synthetic route proceeds via the reductive amination of the precursor ketone, indole-3-acetone, using (R)-(+)-2-methyl-2-propanesulfinamide (Ellman's auxiliary) as a chiral auxiliary. This method is reliable and produces the target compound with high enantiomeric excess.[4]

Workflow Overview

The overall synthetic transformation can be visualized as a three-stage process: formation of a chiral sulfinylimine, diastereoselective reduction, and removal of the chiral auxiliary.

Caption: Asymmetric synthesis of this compound.

Step-by-Step Experimental Methodology

Step 1: Synthesis of Indole-3-acetone

The starting material, indole-3-acetone, can be synthesized via several methods. One common route involves the reaction of 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide with methylmagnesium bromide.[9]

Step 2: Condensation to form (R,E)-N-(1-(1H-indol-3-yl)propan-2-ylidene)-2-methylpropane-2-sulfinamide

-

To a stirred solution of indole-3-acetone (1.0 eq) in anhydrous tetrahydrofuran (THF), add (R)-(+)-2-methyl-2-propanesulfinamide (1.1 eq).

-

Add titanium(IV) ethoxide (Ti(OEt)₄) (1.5 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by carefully adding an equal volume of saturated aqueous sodium bicarbonate solution.

-

Filter the resulting suspension through a pad of celite, washing the filter cake with ethyl acetate.

-

Separate the organic layer of the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfinylimine, which can often be used in the next step without further purification.

Causality: Titanium(IV) ethoxide acts as a Lewis acid and dehydrating agent, facilitating the condensation between the ketone and the sulfinamide to form the imine.[10] The use of the (R)-sulfinamide auxiliary introduces the chiral element that directs the stereochemistry of the subsequent reduction.

Step 3: Diastereoselective Reduction

-

Dissolve the crude sulfinylimine from the previous step in anhydrous methanol and cool the solution to -40 °C in an acetone/dry ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Stir the reaction at this temperature for 3-4 hours. Monitor for completion by TLC.

-

Quench the reaction by the slow addition of water.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is the diastereomerically enriched sulfonamide.

Causality: The hydride from NaBH₄ attacks the imine carbon. The bulky tert-butylsulfinyl group sterically hinders one face of the C=N double bond, directing the hydride to the opposite face and resulting in the preferential formation of one diastereomer.

Step 4: Deprotection to this compound Hydrochloride

-

Dissolve the crude sulfonamide in methanol.

-

Add a solution of hydrochloric acid in methanol (e.g., 4M HCl in Methanol) (3-4 eq).

-

Stir the mixture at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting solid with diethyl ether or methyl tert-butyl ether (MTBE) to precipitate the hydrochloride salt of the target amine.

-

Filter the solid, wash with cold ether, and dry under vacuum to afford this compound hydrochloride.[4]

Causality: The acidic conditions cleave the nitrogen-sulfur bond, liberating the free amine, which is protonated in the presence of HCl to form the stable and often crystalline hydrochloride salt.

Part 3: Purification and Analytical Characterization

Purification is paramount to ensure the final product meets the required standards for both chemical and enantiomeric purity.

Purification Techniques

1. Recrystallization

The final hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether or ethanol/ethyl acetate, to remove residual impurities.

2. Chiral Resolution via Diastereomeric Salt Crystallization

If a racemic synthesis is performed, or if the enantiomeric excess (e.e.) from the asymmetric synthesis is insufficient, chiral resolution is the method of choice.[5]

Sources

- 1. This compound | C11H14N2 | CID 448779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Facile Synthesis of (R)-1-(1H-indol-3-yl)propan-2-amines Hydrochloride from Ketones | Scientific.Net [scientific.net]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Indole-3-acetone synthesis - chemicalbook [chemicalbook.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Physicochemical Properties of (R)-alpha-Methyltryptamine

Abstract

(R)-alpha-Methyltryptamine ((R)-αMT) is a chiral molecule belonging to the tryptamine class of compounds. As with many chiral compounds, the biological and pharmacological activities of its enantiomers can differ significantly. A thorough understanding of its physicochemical properties is paramount for researchers in pharmacology, medicinal chemistry, and drug development for ensuring purity, stability, and accurate formulation. This guide provides a comprehensive overview of the core physicochemical properties of (R)-αMT, detailed analytical methodologies for its characterization, and insights into its stability and handling. The information presented herein is synthesized from authoritative chemical databases and peer-reviewed literature to provide a reliable resource for scientific professionals.

Introduction and Chemical Identity

Alpha-methyltryptamine (αMT) is a synthetic tryptamine derivative first developed in the 1960s.[1][2] It possesses a chiral center at the alpha carbon of the ethylamine side chain, giving rise to two enantiomers: (R)- and (S)-αMT.[3][4] The IUPAC name for the compound is 1-(1H-indol-3-yl)propan-2-amine.[1] While much of the historical and publicly available data pertains to the racemic mixture (a 1:1 mixture of both enantiomers), specific data for the individual enantiomers is critical for detailed pharmacological studies, as the (S)-enantiomer is reported to possess greater biological activity.[5]

This document will focus specifically on the (R)-enantiomer where data is available, and will clearly denote when properties refer to the racemate (often denoted as (±)-αMT or DL-αMT).

Molecular Structure

The fundamental structure consists of an indole ring connected to an aminopropane group at the third position. The chirality arises from the four different substituents attached to the alpha-carbon.

Caption: Chemical structure of alpha-Methyltryptamine highlighting the indole ring and the chiral center on the side chain.

Core Physicochemical Properties

A summary of the key physicochemical properties for (R)-α-methyltryptamine and its related forms is presented below. It is crucial to note the specific form of the material (free base, salt, racemate, or enantiomer) as this can significantly affect properties like melting point and solubility.

| Property | Value | Form / Conditions | Source(s) |

| IUPAC Name | 1-(1H-indol-3-yl)propan-2-amine | N/A | [1] |

| CAS Number | 7795-52-0 | (R)-enantiomer | [5] |

| 299-26-3 | Racemic Mixture | [1] | |

| Molecular Formula | C₁₁H₁₄N₂ | Free Base | [1] |

| Molecular Weight | 174.24 g/mol | Free Base | [1] |

| Appearance | White crystalline powder/solid | Free Base / HCl Salt | [5][6][7] |

| Melting Point | 126-127 °C | (R)-enantiomer | [5] |

| 98-102 °C | Racemic Mixture | [1][5][8] | |

| Boiling Point | 142 °C at 0.1 Torr | Racemic Mixture | [9] |

| Optical Rotation [α]D²⁵ | -32.1° | c=1.0 in Methanol | [5] |

| Solubility (HCl Salt) | Ethanol: 20 mg/mL | N/A | [7] |

| DMSO: 11 mg/mL | N/A | [7] | |

| DMF: 11 mg/mL | N/A | [7] | |

| PBS (pH 7.2): 5 mg/mL | N/A | [7] | |

| pKa | ~10.2 (Predicted) | 25 °C | [10] |

| UV λmax | 220, 281, 290 nm | In solution | [7] |

Analytical Methodologies and Protocols

Accurate characterization of (R)-αMT requires a suite of analytical techniques to confirm identity, purity (both chemical and enantiomeric), and structure.

Chromatographic Analysis: Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary methods for determining the purity and identity of αMT.

Expert Insight: The choice between GC-MS and HPLC often depends on the sample matrix and the need for derivatization. GC-MS provides excellent separation and definitive identification through mass spectral libraries but requires derivatization of the primary amine to improve volatility and peak shape.[11] HPLC, particularly with a chiral stationary phase, is indispensable for determining enantiomeric purity.

Protocol: GC-MS for Purity and Identification (Adapted from Ishida et al., 2005) [11]

This protocol describes a general approach for the analysis of tryptamines in biological matrices, which can be adapted for pure compound analysis.

-

Sample Preparation & Derivatization:

-

Accurately weigh ~1 mg of the (R)-αMT standard.

-

Dissolve in 1 mL of a suitable solvent (e.g., methanol, ethyl acetate).

-

To enhance volatility for GC analysis, derivatize the primary amine. Add 100 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or, as in the reference, acetic anhydride to form the acetyl derivative.[11]

-

Heat the mixture at 70°C for 30 minutes.

-

-

GC-MS System & Conditions:

-

GC Column: A non-polar capillary column, such as a DB-1 or DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. (This program should be optimized for the specific derivative).

-

Injector: Splitless mode, 250°C.

-

MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500.

-

-

Data Analysis:

-

The total ion chromatogram (TIC) is used to assess chemical purity by integrating all observed peaks.

-

The mass spectrum of the primary peak should be compared to a reference spectrum. Key fragments for αMT (underivatized) include m/z 130 and 131, corresponding to the indole-containing fragment.[1][12] The molecular ion may be weak or absent in EI-MS.[13]

-

Chiral Separation

Determining the enantiomeric excess (e.e.) is critical. This is almost exclusively performed using chiral chromatography (HPLC or GC).

Expert Insight: The principle of chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers and a chiral selector, which is part of the stationary phase.[14] These complexes have different energies and stabilities, leading to different retention times.

Caption: Workflow for the determination of enantiomeric purity of (R)-alpha-Methyltryptamine using chiral HPLC.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. While specific spectra for the (R)-enantiomer are not widely published, the spectra for the racemate confirm the key structural features.[1] The spectra would show characteristic signals for the indole ring protons, the aliphatic side chain protons (CH₂, CH, CH₃), and the amine protons.

Mass Spectrometry (MS): As mentioned, GC-MS is a powerful tool. Electrospray Ionization (ESI-MS) can also be used, which is a softer ionization technique that is more likely to show the protonated molecular ion [M+H]⁺ at m/z 175.2.[12] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[15]

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretch of the indole and primary amine (~3400-3300 cm⁻¹) and C-H stretches.[1]

Stability and Storage

Tryptamine derivatives, including αMT, are susceptible to degradation, primarily through oxidation.[16]

-

Oxidation: The indole ring is prone to oxidation, which can be accelerated by exposure to air (oxygen) and light. This degradation often results in the formation of colored impurities, causing a sample to yellow or brown.[16]

-

pH and Temperature: Tryptamines are generally more stable in slightly acidic conditions.[16] Storage at elevated temperatures will accelerate degradation.[17]

Recommended Storage Conditions: For long-term stability, (R)-αMT should be stored as a solid in a tightly sealed container, protected from light, and kept at low temperatures (2-8°C or -20°C).[8][16] If solutions are prepared, they should be made fresh. Aqueous solutions should not be stored for more than a day.[18] Purging the headspace of the container with an inert gas like argon or nitrogen can further minimize oxidative degradation.[16]

Pharmacological Context: Mechanism of Action

Understanding the physicochemical properties is foundational to interpreting pharmacological activity. αMT acts as a monoamine releasing agent and reuptake inhibitor for serotonin, norepinephrine, and dopamine.[2] It is also a non-selective serotonin receptor agonist and a weak reversible inhibitor of monoamine oxidase (MAO).[2][6] The alpha-methyl group protects the molecule from rapid metabolism by MAO, prolonging its duration of action compared to unsubstituted tryptamine.[2][19][20]

Caption: Simplified mechanism of action for α-Methyltryptamine at the synapse.

Conclusion

The physicochemical properties of (R)-alpha-methyltryptamine are integral to its proper handling, analysis, and application in research. Key characteristics such as its specific melting point and optical rotation distinguish it from its (S)-enantiomer and the racemate. Proper analytical characterization using techniques like chiral HPLC and GC-MS is essential to ensure chemical and enantiomeric purity. Adherence to appropriate storage conditions—namely, protection from light, air, and heat—is critical to prevent degradation and maintain the integrity of the compound for reliable scientific investigation.

References

-

(±)-α-Methyltryptamine. CAS Common Chemistry. [Link]

-

(+-)-alpha-Methyltryptamine | C11H14N2 | CID 9287. PubChem. [Link]

-

ALPHA-METHYLTRYPTAMINE. DEA Diversion Control Division. [Link]

-

α-Methyltryptamine. Wikipedia. [Link]

-

a-Methyltryptamine. Stenutz. [Link]

-

Ishida, T., Kudo, K., Kiyoshima, A., Inoue, H., Tsuji, A., & Ikeda, N. (2005). Sensitive determination of alpha-methyltryptamine (AMT) and 5-methoxy-N,N-diisopropyltryptamine (5MeO-DIPT) in whole blood and urine using gas chromatography-mass spectrometry. Journal of Chromatography B, 823(1), 47-52. [Link]

-

AMT Pharmacology. Release.org.uk. [Link]

-

α-Methylserotonin. Wikipedia. [Link]

-

Analysis and Characterization of Designer Tryptamines using Electrospray Ionization Mass Spectrometry (ESI-MS). Forendex. [Link]

-

5-METHOXY-α-METHYLTRYPTAMINE. SWGDRUG.org. [Link]

-

Psychoactive Properties of Alpha-Methyltryptamine: Analysis From Self Reports of Users. ResearchGate. [Link]

-

Carlier, J., et al. (2023). α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. Toxics, 11(1), 49. [Link]

-

α-Methyltryptophan. Wikipedia. [Link]

-

Stability of tryptamines in Psilocybe cubensis mushrooms. Critical Consulting LLC. [Link]

-

alpha-Methyltryptamine (IT-290; AMT) Synthesis. designer-drug.com. [Link]

-

alpha-Methyltryptamine tfa (N amino) - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Analysis of Drugs Manual September 2019. DEA.gov. [Link]

-

Alpha-methyltryptamine (AMT). Legal-High-Inhaltsstoffe.de. [Link]

-

Comprehensive Analysis of Analogues of Amine-Related Psychoactive Substances Using Femtosecond Laser Ionization Mass Spectrometry. ACS Publications. [Link]

-

Alpha-methyltryptamine (AMT). Expert Committee on Drug Dependence Information Repository. [Link]

-

Chiral Drug Separation. Link.springer.com. [Link]

-

Substance Details alpha-Methyltryptamine. Unodc. [Link]

-

Strategies for chiral separation: from racemate to enantiomer. National Institutes of Health. [Link]

-

Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. MDPI. [Link]

-

Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. [Link]

Sources

- 1. (+-)-alpha-Methyltryptamine | C11H14N2 | CID 9287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. α-Methyltryptamine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Alpha-methyltryptamine (AMT) - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 5. alpha-Methyltryptamine [drugfuture.com]

- 6. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. biosynth.com [biosynth.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. Tryptamine | 61-54-1 [chemicalbook.com]

- 11. Sensitive determination of alpha-methyltryptamine (AMT) and 5-methoxy-N,N-diisopropyltryptamine (5MeO-DIPT) in whole blood and urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. forendex.southernforensic.org [forendex.southernforensic.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 15. α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. critical.consulting [critical.consulting]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. α-Methylserotonin - Wikipedia [en.wikipedia.org]

- 20. α-Methyltryptophan - Wikipedia [en.wikipedia.org]

Crystal structure analysis of (2R)-1-(1H-indol-3-yl)propan-2-amine

As a Senior Application Scientist, this guide provides a comprehensive, albeit prospective, technical framework for the complete crystal structure analysis of (2R)-1-(1H-indol-3-yl)propan-2-amine. Due to the current absence of its crystal structure in publicly accessible databases, this document serves as a detailed roadmap for researchers and drug development professionals aiming to undertake this analysis. The protocols and methodologies described herein are based on established principles of synthetic chemistry and X-ray crystallography.

Introduction to this compound

This compound, a chiral amine containing an indole moiety, represents a class of compounds with significant potential in medicinal chemistry. The indole scaffold is a common feature in numerous biologically active molecules, and the introduction of a chiral center offers the possibility of stereospecific interactions with biological targets. A definitive determination of its three-dimensional structure through single-crystal X-ray diffraction is paramount for understanding its conformational preferences, intermolecular interactions, and ultimately, its structure-activity relationship (SAR).[1] This guide will delineate the necessary steps to achieve this, from material synthesis to the final structural analysis.

Part 1: Synthesis and Crystallization

The primary prerequisite for a successful crystal structure determination is the availability of high-quality single crystals.[2] This begins with the synthesis of the enantiomerically pure compound, followed by a meticulous crystallization process.

Synthesis of this compound

A plausible synthetic route to obtain the target compound involves the chiral resolution of a racemic mixture. The synthesis can be approached by standard methods for indole alkylation followed by the introduction of the amine group.

Experimental Protocol: Synthesis and Chiral Resolution

-

Synthesis of Racemic 1-(1H-indol-3-yl)propan-2-amine:

-

React indole with 2-nitropropene in the presence of a Lewis acid catalyst to yield 3-(2-nitropropyl)-1H-indole.

-

Reduce the nitro group to an amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, to obtain the racemic amine.

-

-

Chiral Resolution using Diastereomeric Salt Crystallization: [3][4]

-

Dissolve the racemic amine in a suitable solvent (e.g., ethanol).

-

Add an equimolar amount of a chiral resolving agent, such as D-tartaric acid.[5]

-

Allow the diastereomeric salts to crystallize. The differing solubilities of the two diastereomers will lead to the preferential crystallization of one.[4]

-

Separate the crystals by filtration.

-

Liberate the free amine from the diastereomeric salt by treatment with a base (e.g., NaOH solution) and extract with an organic solvent.

-

Purify the resulting this compound by column chromatography.

-

Crystallization

Obtaining diffraction-quality crystals is often the most challenging step.[1] The choice of solvent and crystallization technique is critical and often requires screening multiple conditions.

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Screen a variety of solvents with different polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof).

-

Crystallization Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly in a loosely capped vial.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated solution of the compound on a siliconized glass slide and invert it over a reservoir containing a solvent in which the compound is less soluble.

-

Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

-

The ideal crystals for single-crystal X-ray diffraction should be well-formed, transparent, and typically between 0.1 and 0.3 mm in each dimension.[6]

Part 2: Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the next step is to collect and analyze the X-ray diffraction data.

Experimental Protocol: Data Collection and Structure Solution

-

Crystal Mounting: A suitable crystal is mounted on a goniometer head.[2]

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. X-rays are generated, collimated, and directed at the crystal. As the crystal is rotated, a detector records the diffraction pattern.[7][8]

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. This provides an initial model of the atomic positions.[9]

-

Structure Refinement: The initial model is refined against the experimental data to improve the accuracy of the atomic positions, thermal parameters, and other structural details.

-

Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Hypothetical Crystallographic Data

The following table presents hypothetical crystallographic data for this compound, which would be expected from a successful analysis.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₁₄N₂ |

| Formula Weight | 174.24 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.5 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1083.75 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.068 |

| Absorption Coefficient (mm⁻¹) | 0.07 |

| F(000) | 376 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 5000 |

| Independent reflections | 2500 |

| R_int | 0.04 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R₁ = 0.05, wR₂ = 0.12 |

| Flack Parameter | 0.0(2) |

Part 3: Analysis of the Hypothetical Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's geometry and its interactions in the solid state.

Molecular Geometry

Analysis of the bond lengths, bond angles, and torsion angles reveals the conformation of the molecule in the crystalline state.

| Bond/Angle | Hypothetical Value |

| C-C (indole) | 1.36 - 1.44 Å |

| C-N (indole) | 1.37 - 1.38 Å |

| C-C (propyl chain) | 1.52 - 1.54 Å |

| C-N (amine) | 1.47 Å |

| Indole-Propyl Torsion Angle | ~90° |

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions.[10][11] For this compound, hydrogen bonding involving the amine and indole N-H groups is expected to be a dominant feature.

A detailed analysis would involve identifying and quantifying all significant intermolecular contacts, such as:

-

N-H···N hydrogen bonds: Between the amine group of one molecule and the indole nitrogen of another.

-

N-H···π interactions: Between the amine N-H and the π-system of the indole ring of a neighboring molecule.

-

π-π stacking: Between the indole rings of adjacent molecules.

These interactions would be visualized and analyzed using software that can generate Hirshfeld surfaces to quantify intermolecular contacts.[12][13]

Determination of Absolute Configuration

For a chiral molecule, it is crucial to determine its absolute configuration.[14] In single-crystal X-ray diffraction, this is typically achieved through the analysis of anomalous dispersion effects.[6][15] The Flack parameter is a critical value in this determination; a value close to zero for the correct enantiomer confirms the absolute configuration.[16] In our hypothetical data, a Flack parameter of 0.0(2) would unambiguously confirm the (2R) configuration of the chiral center.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit prospective, approach to the crystal structure analysis of this compound. Following these protocols would yield a detailed three-dimensional structure of the molecule. This structural information would be invaluable for:

-

Computational Modeling: Providing a solid-state conformation for docking studies and molecular dynamics simulations to predict binding modes with biological targets.

-

Drug Design: Informing the rational design of new derivatives with improved pharmacological properties.

-

Polymorphism Studies: Serving as a reference for identifying and characterizing different crystalline forms of the compound, which is crucial for pharmaceutical development.[17][18]

The successful execution of the steps detailed in this guide would provide a foundational piece of data for advancing the scientific understanding and potential therapeutic applications of this and related chiral indoleamines.

References

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

-

Harada, N. (2004). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Comprehensive Organic Synthesis II (Vol. 8, pp. 379-418). Elsevier. [Link]

-

Wikipedia contributors. (2023, December 12). Absolute configuration. In Wikipedia, The Free Encyclopedia. [Link]

-

Prill, D., et al. (2021). Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing. IUCrJ, 8(3), 435-446. [Link]

-

Harada, N., & Nakanishi, K. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-723. [Link]

-

Gantzel, P. (2014). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Methods in Molecular Biology (Vol. 1140, pp. 169-178). Springer. [Link]

-

Wikipedia contributors. (2023, December 2). X-ray crystallography. In Wikipedia, The Free Encyclopedia. [Link]

-

Chernyshev, V. V., & Schenk, H. (1998). Crystal structure determination of a series of small organic compounds from powder data. Zeitschrift für Kristallographie-Crystalline Materials, 213(1-12), 1-3. [Link]

-

Gurbanov, A. V., et al. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 11(10), 1243. [Link]

-

Flack, H. D., & Bernardinelli, G. (2008). Absolute structure and absolute configuration. Acta Crystallographica Section A: Foundations of Crystallography, 64(2), 233-259. [Link]

-

Suda, S., et al. (2020). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCrJ, 7(6), 1115-1122. [Link]

-

Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name?. CrystEngComm, 19(21), 2895-2908. [Link]

-

Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. [Link]

-

Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. Current protocols in chemical biology, 1(1), 1-24. [Link]

-

Sawyer, J. (2007, May 17). Single-crystal X-ray Diffraction. SERC Carleton. [Link]

-

Wikipedia contributors. (2023, November 29). Chiral resolution. In Wikipedia, The Free Encyclopedia. [Link]

-

Motherwell, W. D. S., et al. (2018). Molecular Interactions in Crystal Structures with Z′ > 1. Crystal Growth & Design, 18(10), 6178-6190. [Link]

-

Bruker. (n.d.). Single Crystal X-ray Diffractometers. [Link]

-

Sui, B., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10415-10433. [Link]

-

Technobis Crystallization Systems. (2022, January 17). Advancements in chiral crystallization. [Link]

-

Kannappan, V. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Crystallization Systems. [Link]

-

Bruker. (2020, November 19). What is Single Crystal X-ray Diffraction?. YouTube. [Link]

-

Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines (Doctoral dissertation, University of Leeds). [Link]

-

Reddy, B. V. S., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(8), 3563. [Link]

-

Ghorai, P., et al. (2025). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. Molecular Diversity, 29(2), 1129-1137. [Link]

-

Scribd. (n.d.). Antioxidant Activity of Synthesized (E) N (2 (1H Indol 3 Yl Amino) Vinyl) 3 (1 Methyl 1H Indol 3 Yl) 3 Phenylpropanamide Derivatives 3 (A E). [Link]

Sources

- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]

- 5. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. youtube.com [youtube.com]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00072C [pubs.rsc.org]

- 12. scirp.org [scirp.org]

- 13. journals.iucr.org [journals.iucr.org]

- 14. Absolute configuration - Wikipedia [en.wikipedia.org]

- 15. journals.iucr.org [journals.iucr.org]

- 16. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 17. Predicting crystal structures of organic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60279F [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of (2R)-1-(1H-indol-3-yl)propan-2-amine

Abstract

This technical guide provides a comprehensive framework for the in vitro pharmacological characterization of (2R)-1-(1H-indol-3-yl)propan-2-amine, a chiral tryptamine derivative. Given the structural similarities of this compound to known psychoactive substances and neurotransmitters, a thorough understanding of its interaction with key central nervous system (CNS) targets is paramount for any future research or development. This document outlines a logical, multi-tiered approach to elucidate the compound's receptor binding affinity, functional activity, and metabolic stability. The methodologies described herein are grounded in established pharmacological principles and are designed to provide a robust and reproducible dataset for researchers, scientists, and drug development professionals. While specific experimental data for this molecule is not publicly available, this guide presents a series of established protocols and hypothetical data to illustrate a comprehensive profiling cascade.

Introduction and Rationale

This compound is a member of the tryptamine class of compounds, which includes the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and several well-characterized psychoactive compounds. The core indoleamine structure suggests a potential for interaction with various G-protein coupled receptors (GPCRs), particularly those within the serotonin and dopamine systems. A systematic in vitro pharmacological profiling is therefore essential to determine its primary biological targets, off-target liabilities, and potential therapeutic or toxicological properties.

The rationale for the proposed profiling cascade is to build a comprehensive understanding of the compound's molecular pharmacology, starting from its affinity for key receptors, progressing to its functional effects on these targets, and concluding with an assessment of its metabolic fate. This tiered approach allows for early identification of the compound's primary mechanism of action and potential for adverse effects, which is a critical aspect of modern drug discovery and safety pharmacology.[1][2]

Core Pharmacological Targets and Screening Strategy

Based on the tryptamine scaffold, the primary targets for investigation include serotonin (5-HT) and dopamine (D) receptors. A tiered screening approach is recommended, beginning with a broad panel of binding assays to identify high-affinity targets, followed by functional assays for the most promising interactions.

Primary Target Panel:

-

Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7

-

Dopamine Receptors: D1, D2, D3

-

Adrenergic Receptors: α1, α2, β1, β2 (to assess for potential cardiovascular off-target effects)

-

Monoamine Transporters: SERT, DAT, NET (to evaluate potential for reuptake inhibition)

Experimental Workflow

The following diagram illustrates a logical workflow for the in vitro pharmacological profiling of this compound.

Caption: A streamlined workflow for in vitro pharmacological profiling.

Methodologies: Experimental Protocols

This section provides detailed, step-by-step methodologies for the key in vitro assays.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of target receptors.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the target receptor. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.[3][4][5][6]

Protocol: 5-HT2A Receptor Binding Assay

-

Materials:

-

Receptor Source: Commercially available membrane preparations from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]Ketanserin (specific activity ~60-90 Ci/mmol).

-

Non-specific determinant: Ketanserin (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microfilter plates (e.g., Millipore MultiScreen with GF/B filters).

-

Scintillation cocktail and microplate scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

25 µL of assay buffer (for total binding) or 10 µM Ketanserin (for non-specific binding).

-

25 µL of the test compound dilution.

-

50 µL of [3H]Ketanserin (final concentration ~0.5 nM).

-

100 µL of receptor membrane preparation (5-10 µg protein/well).

-

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the assay by rapid filtration through the microfilter plate using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold assay buffer.

-

Allow the filters to dry, then add 50 µL of scintillation cocktail to each well.

-

Quantify the bound radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Objective: To determine the functional activity (e.g., agonist or antagonist) and potency (EC50 or IC50) of the test compound at high-affinity targets.

Principle: For Gq-coupled receptors like 5-HT2A, agonist activation stimulates phospholipase C (PLC), leading to the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. This assay uses Homogeneous Time-Resolved Fluorescence (HTRF) to quantify IP1 levels.[7][8][9][10][11]

Protocol:

-

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor.

-

IP-One HTRF assay kit (containing IP1-d2 and anti-IP1-cryptate).

-

Stimulation buffer containing LiCl.

-

384-well white microplates.

-

HTRF-compatible microplate reader.

-

-

Procedure:

-

Seed the cells in 384-well plates and incubate overnight.

-

Prepare serial dilutions of this compound in stimulation buffer.

-

Remove the culture medium and add the test compound dilutions to the cells.

-

Incubate for 60 minutes at 37°C.

-

Add the IP1-d2 and anti-IP1-cryptate reagents to each well.

-

Incubate for 60 minutes at room temperature.

-

Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

-

Plot the HTRF ratio against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists, in the presence of a known agonist).

-

Principle: Agonist activation of Gs-coupled receptors increases intracellular cyclic AMP (cAMP), while activation of Gi-coupled receptors decreases forskolin-stimulated cAMP levels. This assay quantifies cAMP levels, often using a competitive immunoassay format with HTRF or AlphaScreen technology.[12][13][14][15][16]

Protocol (HTRF):

-

Materials:

-

CHO-K1 cells stably expressing the target Gs or Gi-coupled receptor (e.g., 5-HT1A).

-

cAMP HTRF assay kit.

-

Forskolin (for Gi-coupled receptors).

-

384-well white microplates.

-

HTRF-compatible microplate reader.

-

-

Procedure:

-

Follow a similar procedure to the IP-One assay, seeding cells and preparing compound dilutions.

-

For Gi-coupled receptors, co-incubate the test compound with a fixed concentration of forskolin (e.g., 10 µM).

-

After incubation with the test compound, lyse the cells and add the HTRF detection reagents.

-

Incubate and read the plate as per the kit manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the HTRF ratio and plot against the log of the compound concentration to determine EC50 or IC50 values.

-

Metabolic Stability Assay

Objective: To assess the susceptibility of this compound to metabolism by liver enzymes, providing an early indication of its pharmacokinetic properties.

Principle: The test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s). The disappearance of the parent compound over time is monitored by LC-MS/MS.[17][18][19][20][21]

Protocol:

-

Materials:

-

Pooled human liver microsomes.

-

NADPH regenerating system (or NADPH).

-

Phosphate buffer (100 mM, pH 7.4).

-

Acetonitrile with an internal standard for quenching the reaction.

-

LC-MS/MS system.

-

-

Procedure:

-

Prepare a solution of the test compound (1 µM) in phosphate buffer.

-

Add liver microsomes (0.5 mg/mL final concentration) and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t1/2) = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) in µL/min/mg protein.

-

Data Presentation and Interpretation

The following tables present hypothetical but realistic data for the in vitro pharmacological profile of this compound, based on the known properties of similar tryptamine derivatives.

Table 1: Receptor Binding Affinity Profile

| Target | Ki (nM) |

| 5-HT2A | 15 |

| 5-HT2C | 45 |

| 5-HT1A | 120 |

| 5-HT2B | 250 |

| D2 | 800 |

| SERT | >1000 |

| α1 | >1000 |

Data are hypothetical and for illustrative purposes only.

Interpretation: The hypothetical data in Table 1 suggest that this compound has the highest affinity for the 5-HT2A receptor, with moderate affinity for the 5-HT2C and 5-HT1A receptors. The lower affinity for other targets suggests a degree of selectivity.

Table 2: Functional Activity Profile at High-Affinity Targets

| Target | Assay | Mode | Potency (EC50/IC50, nM) | Efficacy (% of standard agonist) |

| 5-HT2A | IP1 Accumulation | Agonist | 50 | 85% |

| 5-HT2C | IP1 Accumulation | Partial Agonist | 150 | 40% |

| 5-HT1A | cAMP Inhibition | Agonist | 300 | 70% |

Data are hypothetical and for illustrative purposes only.

Interpretation: The functional data in Table 2 indicate that the compound is a potent agonist at the 5-HT2A receptor, a partial agonist at the 5-HT2C receptor, and a less potent agonist at the 5-HT1A receptor. This profile is consistent with some known psychedelic tryptamines.

Table 3: Metabolic Stability in Human Liver Microsomes

| Parameter | Value |

| Half-life (t1/2, min) | 45 |

| Intrinsic Clearance (Clint, µL/min/mg) | 15.4 |

Data are hypothetical and for illustrative purposes only.

Interpretation: The hypothetical metabolic stability data in Table 3 suggest that the compound has moderate stability in human liver microsomes, indicating that it is likely to be metabolized in vivo.

Signaling Pathway Visualization

The following diagram illustrates the canonical Gq-coupled signaling pathway for the 5-HT2A receptor, the primary hypothetical target of this compound.

Caption: 5-HT2A receptor Gq signaling pathway.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the comprehensive in vitro pharmacological profiling of this compound. By systematically evaluating its binding affinity, functional activity, and metabolic stability, researchers can gain critical insights into its mechanism of action and potential as a pharmacological tool or therapeutic lead. The described methodologies represent the current standards in the field and are designed to generate high-quality, reproducible data. While the presented data is hypothetical, it serves to illustrate the expected outcomes of such a profiling cascade for a novel tryptamine derivative.

References

-

Jamaluddin, A., & Hill, S. J. (2025). Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay. Methods in Molecular Biology, 2838, 15–25. [Link]

-

Mercell. (n.d.). Metabolic stability in liver microsomes. Mercell. [Link]

-

Goddard, A. (2020). Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. Bio-protocol, 10(16), e3727. [Link]

-

Parravicini, C., et al. (2014). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Naunyn-Schmiedeberg's Archives of Pharmacology, 387(8), 785–794. [Link]

-

AxisPharm Laboratories. (n.d.). Microsomal Stability Assay & Protocol. AxisPharm Laboratories. [Link]

-

Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

-

Creative Bioarray. (n.d.). Microsomal Stability Assay. Creative Bioarray. [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

-

Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Reaction Biology. [Link]

-

Elands, J., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 39(3), 163-170. [Link]

-

Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

-

Brimblecombe, R. W., et al. (1964). Some pharmacological effects of a series of tryptamine derivatives. British Journal of Pharmacology and Chemotherapy, 23(1), 43–54. [Link]

-

Khan, I., et al. (2025). Exploring tryptamine derivatives as potential agents for diabetes and cancer treatment: in-vitro kinetics, molecular docking, and cell toxicity based investigations. Journal of Biomolecular Structure and Dynamics, 1-14. [Link]

-

Kay, C. D. (2024). Exploring Endogenous Tryptamines: Overlooked Agents Against Fibrosis in Chronic Disease? A Narrative Review. International Journal of Molecular Sciences, 25(11), 6003. [Link]

-

Kumar, A., & Kumar, V. (2017). Biomedical Significance of Tryptamine: A Review. Journal of Young Pharmacists, 9(4), 459-463. [Link]

-

BMG LABTECH. (n.d.). IP1 assay for GPCR activation measurements. BMG LABTECH. [Link]

-

Trinquet, E., et al. (2016). Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay. Expert Opinion on Drug Discovery, 11(10), 981-994. [Link]

-

Asghar, S., et al. (2024). Potential of Tryptamine Derivatives as Multi-Target Directed Ligands for Alzheimer's Disease: AChE, MAO-B, and COX-2 as Molecular Targets. Molecules, 29(1), 123. [Link]

-

Liu, K., et al. (2007). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well. Assay and Drug Development Technologies, 5(1), 59-69. [Link]

Sources

- 1. Some pharmacological effects of a series of tryptamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. bmglabtech.com [bmglabtech.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. resources.revvity.com [resources.revvity.com]

- 16. resources.revvity.com [resources.revvity.com]

- 17. mercell.com [mercell.com]

- 18. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]

- 19. researchgate.net [researchgate.net]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

Technical Guide to the Spectroscopic Characterization of (2R)-1-(1H-indol-3-yl)propan-2-amine

Abstract

This technical guide provides a comprehensive overview of the essential spectroscopic techniques used to verify the structure and purity of (2R)-1-(1H-indol-3-yl)propan-2-amine, a chiral tryptamine derivative also known as (R)-α-Methyltryptamine.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical principles, detailed experimental protocols, and in-depth data interpretation for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). By integrating data from these orthogonal techniques, this guide establishes a self-validating framework for the unambiguous structural elucidation of the target molecule.

Introduction and Molecular Structure

This compound is a tryptamine derivative featuring a methyl group at the alpha position of the ethylamine side chain.[1] This modification inhibits metabolism by monoamine oxidase, prolonging its biological activity. As with any chiral compound intended for pharmaceutical or research applications, rigorous structural confirmation is paramount. Spectroscopic analysis provides the definitive "fingerprint" of the molecule, ensuring identity, purity, and consistency.

The structural integrity is confirmed by a cohesive analysis of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance, each providing unique and complementary information.

Chemical Structure and Atom Numbering

For clarity in spectral assignments, the following IUPAC-recommended numbering scheme will be used throughout this guide.

Caption: IUPAC numbering for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns.

Principle of Analysis

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amines. The sample solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the mass analyzer. In positive ion mode, the primary amine readily accepts a proton, forming the protonated molecule [M+H]⁺.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

-

Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

Data Interpretation

-

Molecular Ion: The molecular formula is C₁₁H₁₄N₂ with a monoisotopic mass of 174.12 g/mol .[1][2] The ESI-MS spectrum is expected to show a prominent base peak corresponding to the protonated molecule [M+H]⁺ at m/z 175.12 .

-

Fragmentation Pattern: Tandem MS (MS/MS) analysis reveals characteristic fragmentation. The primary fragmentation pathway for tryptamines involves the cleavage of the Cα-Cβ bond (the bond between C8 and C9).[3][4] This results in the loss of the amine-containing fragment and the formation of a stable indolyl-methyl cation.

| Ion | Calculated m/z | Description |

| [M+H]⁺ | 175.12 | Protonated molecular ion |

| [M+H - C₂H₇N]⁺ | 130.07 | Loss of propylamine via Cα-Cβ cleavage |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Principle of Analysis

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds (e.g., stretching, bending). These absorption frequencies are characteristic of the types of bonds and functional groups present.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over the range of 4000-400 cm⁻¹.

Data Interpretation

The IR spectrum provides a "fingerprint" unique to the molecule.[7] Key absorption bands for this compound are assigned as follows:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H Stretch | Indole N-H |

| ~3300-3350 | N-H Stretch (asymmetric/symmetric) | Primary Amine (-NH₂) |

| ~3050-3100 | C-H Stretch | Aromatic C-H (Indole) |

| ~2850-2960 | C-H Stretch | Aliphatic C-H (propyl chain) |

| ~1600-1620 | N-H Bend | Primary Amine (-NH₂) Scissoring |

| ~1450-1500 | C=C Stretch | Aromatic Ring (Indole) |

| ~740 | C-H Bend | ortho-disubstituted benzene ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.

General Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Solvent Choice: DMSO-d₆ is an excellent choice as it allows for the observation of exchangeable N-H protons from both the indole and the primary amine.

-

Data Acquisition: Acquire spectra on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for ¹H, ¹³C, and 2D correlation experiments (like COSY and HSQC) should be utilized.

¹H NMR Spectroscopy

Principle: ¹H NMR provides information on the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and their relative numbers (integration).

Data Interpretation (Predicted, in DMSO-d₆):

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-10 | ~1.0-1.2 | Doublet (d) | 3H | -CH₃ |

| H-8 | ~2.7-2.9 | Multiplet (m) | 2H | -CH₂- (Diastereotopic) |

| H-9 | ~3.1-3.3 | Multiplet (m) | 1H | -CH-NH₂ |

| H-7 | ~6.9-7.0 | Triplet (t) | 1H | Ar-H |

| H-6 | ~7.0-7.1 | Triplet (t) | 1H | Ar-H |

| H-2 | ~7.1-7.2 | Singlet (s) | 1H | Indole C2-H |

| H-5 | ~7.3-7.4 | Doublet (d) | 1H | Ar-H |

| H-4 | ~7.5-7.6 | Doublet (d) | 1H | Ar-H |

| N₂-H | ~8.0-8.5 | Broad Singlet | 2H | -NH₂ (exchangeable) |

| N₁-H | ~10.8-11.0 | Broad Singlet | 1H | Indole N-H (exchangeable) |

-

Causality: The diastereotopic nature of the H-8 protons arises because the adjacent C-9 is a stereocenter. This makes the two H-8 protons chemically non-equivalent, leading to complex splitting patterns. The indole N-H proton (N₁-H) is significantly downfield due to its acidic nature and participation in the aromatic system.[8]

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. In a standard proton-decoupled spectrum, each unique carbon appears as a single line.

Data Interpretation (Predicted, in DMSO-d₆):

| Label | Chemical Shift (δ, ppm) | Assignment |

| C-10 | ~23-25 | -CH₃ |

| C-8 | ~35-37 | -CH₂- |

| C-9 | ~48-50 | -CH-NH₂ |

| C-3 | ~110-112 | Indole C3 |

| C-7 | ~111-112 | Indole C7 |

| C-5 | ~118-119 | Indole C5 |

| C-6 | ~119-120 | Indole C6 |

| C-2 | ~123-124 | Indole C2 |

| C-3a | ~127-128 | Indole C3a |

| C-7a | ~136-137 | Indole C7a |

| C-4 | ~18-119 | Indole C4 |

Integrated Spectroscopic Workflow and Conclusion

The structural confirmation of this compound is achieved through a logical, self-validating workflow.

Caption: Integrated workflow for spectroscopic verification.

-

Mass Spectrometry confirms the correct molecular weight (174.12 g/mol ) and a characteristic tryptamine fragmentation pattern.[1][5]

-

Infrared Spectroscopy verifies the presence of all key functional groups: the indole ring (N-H, aromatic C-H, C=C) and the primary amine side chain (N-H, aliphatic C-H).

-

NMR Spectroscopy provides the definitive map of the molecular structure, with ¹H NMR confirming the connectivity and stereochemical environment of protons and ¹³C NMR identifying all unique carbon atoms.

The convergence of these distinct datasets provides an unambiguous and robust confirmation of the chemical structure of this compound, meeting the rigorous standards required for scientific research and drug development.

References

-

PubChem. (+-)-alpha-Methyltryptamine | C11H14N2 | CID 9287. Available from: [Link]

-

Grifell, M., et al. (2023). α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. PubMed Central. Available from: [Link]

-

PubChem. This compound | C11H14N2 | CID 448779. Available from: [Link]

-

Wikipedia. α-Methyltryptamine. Available from: [Link]

-

MDPI. N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. Available from: [Link]

-

DEA Diversion Control Division. ALPHA-METHYLTRYPTAMINE. Available from: [Link]

-

MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Available from: [Link]

-

MDPI. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Available from: [Link]

-

ResearchGate. The structure of DMT (A) and AMT (B) with assumed fragmentation cleavages, the exact mass of quantifier and qualifier ions and their optimised collision energy. Available from: [Link]

-

University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available from: [Link]

-

Watson, D. G. Examples of IR spectra of drug molecules. Available from: [Link]

-

ResearchGate. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Available from: [Link]

Sources

- 1. (+-)-alpha-Methyltryptamine | C11H14N2 | CID 9287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C11H14N2 | CID 448779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 182.160.97.198:8080 [182.160.97.198:8080]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Therapeutic Potential of (2R)-1-(1H-indol-3-yl)propan-2-amine (R-α-MT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-1-(1H-indol-3-yl)propan-2-amine, the (R)-enantiomer of alpha-methyltryptamine (α-MT or AMT), is a synthetically derived tryptamine with a multifaceted pharmacological profile.[1][2] Historically, the racemic mixture of α-MT was investigated in the 1960s as a potential antidepressant under the brand name Indopan, primarily in the Soviet Union.[1][3][4] However, its clinical application was short-lived. Today, α-MT is recognized for its stimulant, psychedelic, and entactogenic properties, which has led to its classification as a Schedule I controlled substance in the United States.[3][5]

The therapeutic potential of this compound, particularly the (R)-enantiomer, lies in its complex interactions with key neurotransmitter systems. This guide provides an in-depth analysis of the primary molecular targets of this compound, offering a scientific framework for its potential therapeutic applications and outlining robust experimental protocols for further investigation. The core of its activity revolves around three interconnected mechanisms: direct serotonin receptor agonism, monoamine release, and monoamine oxidase inhibition.[3][6]

Part 1: The Triad of Monoaminergic Modulation

The profound psychoactive effects of this compound stem from its ability to concurrently engage multiple components of the monoaminergic system. This polypharmacology, while complex, presents a unique opportunity for therapeutic intervention in neuropsychiatric disorders.

Direct Serotonin Receptor Agonism

A primary mechanism contributing to the psychedelic effects of this compound is its direct agonism at serotonin (5-HT) receptors, particularly the 5-HT2A subtype.[4][7]

-

Mechanism of Action : The tryptamine scaffold of the molecule allows it to bind to and activate various serotonin receptors.[8] Agonism at the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade involving phospholipase C (PLC) activation, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in increased intracellular calcium levels and the activation of protein kinase C (PKC), modulating neuronal excitability and synaptic plasticity. While enantiomer-specific binding data for α-MT is limited, studies on related substituted tryptamines show that stereochemistry significantly influences receptor affinity and functional activity.[9]

-

Therapeutic Implications : The modulation of the 5-HT2A receptor is a cornerstone of modern psychedelic research. Agonism at this receptor is believed to induce profound changes in perception, cognition, and mood, which may have therapeutic applications in treating conditions such as major depressive disorder, post-traumatic stress disorder (PTSD), and anxiety disorders.

Caption: 5-HT2A Receptor Signaling Cascade.

Monoamine Releasing Agent

This compound also functions as a potent monoamine releasing agent, impacting serotonin, dopamine, and norepinephrine.[1][3][4][6] This action is distinct from reuptake inhibition and leads to a rapid, non-vesicular increase in synaptic neurotransmitter levels.

-

Mechanism of Action : As a substrate for monoamine transporters (SERT, DAT, and NET), the compound is transported into the presynaptic neuron.[10][11] Once inside, it disrupts the proton gradient of synaptic vesicles via interaction with Vesicular Monoamine Transporter 2 (VMAT2). This disruption causes neurotransmitters to be released from the vesicles into the cytoplasm. Concurrently, the compound triggers a reversal of the plasma membrane transporters (SERT, DAT, NET), effectively pumping the cytoplasmic monoamines out of the neuron and into the synaptic cleft.[10][11]

-

Therapeutic Implications : The broad-spectrum releasing activity contributes to the stimulant and mood-enhancing effects of the compound. While this can be beneficial for conditions characterized by monoamine deficiencies, such as depression, it also carries a significant risk of adverse effects, including cardiovascular strain and the potential for serotonin syndrome, especially when combined with other serotonergic drugs.[12][13]

Monoamine Oxidase Inhibition

A critical and potentially hazardous aspect of this compound's pharmacology is its ability to act as a reversible inhibitor of monoamine oxidase A (MAO-A).[1][3][8][12][13]

-

Mechanism of Action : MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters, particularly serotonin, in the presynaptic neuron. By inhibiting MAO-A, this compound prevents the breakdown of these neurotransmitters, leading to their accumulation.[12][13] This effect synergizes powerfully with its action as a monoamine releasing agent, resulting in a dramatic and sustained elevation of synaptic monoamine levels. Studies have shown that α-MT and its analogs exhibit significant MAO-A inhibition, with IC50 values in the micromolar range.[12][13]

-

Therapeutic Implications : MAOIs were among the first classes of antidepressants. The MAO-A inhibitory action of this compound undoubtedly contributes to its mood-elevating effects. However, it also introduces a high risk of drug-drug and drug-food interactions (e.g., with tyramine-containing foods or other serotonergic medications), which can precipitate a hypertensive crisis or serotonin syndrome.[12][13]

Part 2: Experimental Validation Protocols

To rigorously characterize the therapeutic potential and risks associated with this compound, a series of well-defined in vitro and ex vivo experiments are necessary.

Caption: Workflow for Pharmacological Characterization.

Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol determines the binding affinity (Ki) of the test compound for the human 5-HT2A receptor.

Objective: To quantify the affinity of this compound for the 5-HT2A receptor.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]ketanserin (a 5-HT2A antagonist).[9]

-

Non-specific binding control: Mianserin or another suitable 5-HT2A antagonist.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Scintillation cocktail and vials.

-

Microplate harvester and filter mats (e.g., GF/B).

-

Liquid scintillation counter.

Methodology:

-

Preparation: Prepare serial dilutions of the test compound.

-

Incubation: In a 96-well plate, combine the cell membranes, [3H]ketanserin (at a concentration near its Kd), and either buffer (for total binding), non-specific control (for non-specific binding), or the test compound.

-

Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter mat using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Neurotransmitter Release Assay Using Synaptosomes

This protocol measures the ability of the test compound to induce the release of serotonin from pre-loaded rat brain synaptosomes.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a serotonin releasing agent.

Materials: